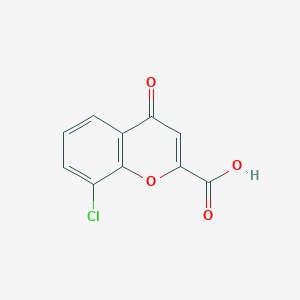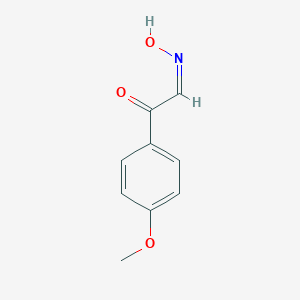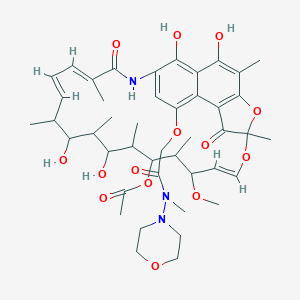![molecular formula C16H20ClN3O B231240 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol, also known as PQP, is a chemical compound that has been the subject of extensive scientific research due to its potential use as an antimalarial drug. PQP belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. In recent years, PQP has emerged as a promising candidate for use in combination therapies due to its potent antimalarial activity and favorable pharmacokinetic properties.
作用機序
The exact mechanism of action of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kill the parasite.
生化学的および生理学的効果
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, including the brain, where it may have a role in preventing cerebral malaria. 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been well-tolerated in clinical trials, with few adverse effects reported.
実験室実験の利点と制限
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also highly potent and active against drug-resistant strains of the malaria parasite. However, 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has some limitations, including its low solubility in aqueous solutions and its potential toxicity to mammalian cells at high concentrations.
将来の方向性
There are several future directions for research on 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol. One area of interest is the development of new combination therapies that include 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol as a partner drug. Another area of research is the optimization of the synthesis method to improve yield and purity. Additionally, 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol may have potential applications in the treatment of other parasitic diseases, such as leishmaniasis and trypanosomiasis. Finally, further studies are needed to fully understand the mechanism of action of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol and its potential for use in the prevention and treatment of malaria.
合成法
The synthesis of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol involves several steps, starting with the reaction of 7-chloro-4-quinolinecarbaldehyde with piperazine to form the intermediate 7-chloro-4-quinolinylpiperazine. This intermediate is then reacted with 1-chloropropanol to yield 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol. The synthesis process has been optimized to improve yield and purity, and several modifications have been made to the original method to reduce the use of hazardous reagents and solvents.
科学的研究の応用
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been extensively studied for its antimalarial activity, both in vitro and in vivo. In vitro studies have shown that 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is active against all stages of the malaria parasite's life cycle, including the drug-resistant strains. In vivo studies have demonstrated that 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is effective in treating malaria infections in animal models and humans. 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has also been investigated for its potential use in combination therapies, both as a partner drug and as a lead compound for the development of new antimalarial drugs.
特性
製品名 |
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.8 g/mol |
IUPAC名 |
3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H20ClN3O/c17-13-2-3-14-15(12-13)18-5-4-16(14)20-9-7-19(8-10-20)6-1-11-21/h2-5,12,21H,1,6-11H2 |
InChIキー |
LQJWTATVMFGPMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)C2=C3C=CC(=CC3=NC=C2)Cl |
正規SMILES |
C1CN(CCN1CCCO)C2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


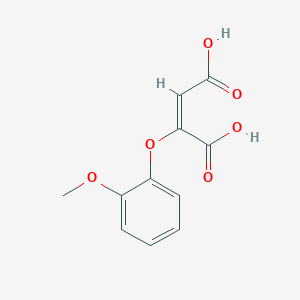

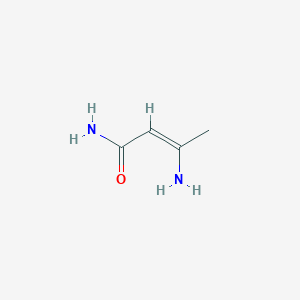
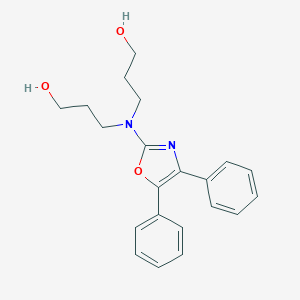
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
